2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid is a compound belonging to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. This compound features an imidazo[1,2-a]pyridine core substituted with a phenyl group and an acetic acid moiety, indicating potential applications in medicinal chemistry.
This compound can be synthesized from various precursors, particularly through reactions involving imidazo[1,2-a]pyridine derivatives. Its synthesis has been explored in several studies, highlighting its relevance in drug discovery and development.
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid is classified as an organic compound with the following characteristics:
The synthesis of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid can be achieved using several methodologies:
The synthesis may involve steps such as:
The molecular formula of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid is . The structure contains:
Key structural data include:
The compound can undergo various chemical reactions typical for carboxylic acids and heterocycles:
Reactions are often facilitated by catalysts or specific reagents to enhance yield and selectivity. For instance, using coupling agents in amide formation can significantly improve efficiency .
The mechanism of action for compounds like 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid often involves:
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit activities such as anti-inflammatory and anticancer properties, potentially through inhibition of specific kinases or modulation of GABA receptors .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
The applications of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid span various fields:
The structural significance of the imidazo[1,2-a]pyridine nucleus stems from its unique electronic distribution and spatial geometry, which facilitate optimal interactions with various biological macromolecules. The electron-rich system within the fused rings enables π-π stacking interactions with aromatic residues in protein binding sites, while the bridgehead nitrogen (N1) and pyridinic nitrogen (N2) serve as hydrogen bond acceptors [8]. This heterocyclic system functions as a bioisostere for purines, indoles, and azaindoles, allowing it to mimic endogenous molecules and interact effectively with enzymes and receptors [8]. The C3 position, in particular, offers a strategic vector for functionalization, as substituents at this location project into key regions of target binding pockets without significant steric hindrance from the core scaffold [5] [8]. Molecular editing studies have demonstrated that substitutions at C2 and C3 profoundly influence the pharmacodynamic profile, enabling optimization of target affinity and selectivity across therapeutic domains including oncology, infectious diseases, and inflammation [4] [8]. The inherent polarity of the ring system contributes to improved solubility profiles compared to purely aromatic hydrocarbons, addressing a critical challenge in drug development. Furthermore, the scaffold demonstrates remarkable metabolic resilience, with resistance to oxidative degradation pathways that often limit the utility of other heterocycles, thereby enhancing the pharmacokinetic properties of derived compounds [1] [4].
The historical trajectory of imidazo[1,2-a]pyridine derivatives in drug discovery spans several decades, evolving from serendipitous discoveries to rational design approaches. Initial interest emerged with the identification of naturally occurring imidazopyridine alkaloids exhibiting modest biological activities, prompting systematic exploration of synthetic analogs [4] [9]. The breakthrough milestone arrived with the development and commercialization of zolpidem in the 1980s, which validated the scaffold's therapeutic potential and stimulated intensive research into its diverse pharmacological applications [4] [9]. Throughout the 1990s and early 2000s, structure-activity relationship (SAR) studies focused predominantly on C2-aryl substitutions, yielding compounds such as alpidem (anxiolytic) and zolimidine (antiulcer agent) that further demonstrated the scaffold's versatility [4]. The contemporary era has witnessed a shift toward strategic functionalization at the C3 position, including the development of acetic acid derivatives, to access novel biological activities and improve target selectivity [5] [6]. This evolution has been accelerated by advances in synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions and multicomponent reactions, which enable efficient diversification of the core structure [9]. Recent developments (2017-2022) have seen imidazo[1,2-a]pyridine derivatives progress into clinical trials for anticancer, antiviral, and antimicrobial applications, underscoring the enduring pharmaceutical relevance of this heterocyclic system [4].
The introduction of an acetic acid moiety at the C3 position of the imidazo[1,2-a]pyridine scaffold represents a strategic approach to enhance biological activity through improved target interaction and optimized physicochemical properties. The carboxymethyl group (-CH₂COOH) confers distinct advantages over simpler alkyl or aryl substituents, including the capacity for ionic and hydrogen bonding interactions with biological targets, modulation of cellular permeability, and enhanced water solubility [5] [6]. The acidic functionality serves as a versatile handle for further chemical derivatization, enabling the synthesis of amides, esters, and peptide conjugates with tailored pharmacological profiles [5] [10]. Structural analyses indicate that the acetic acid chain adopts conformations that facilitate optimal contact with complementary basic or polar residues in enzyme active sites and receptor binding pockets [5] [7]. In specific therapeutic contexts, notably anti-inflammatory applications, the acetic acid substituent mimics the carboxylate group present in conventional nonsteroidal anti-inflammatory drugs (NSAIDs), potentially facilitating interaction with cyclooxygenase (COX) isoforms [7]. The electronic influence of the electron-withdrawing carboxymethyl group also modulates the electron density of the fused ring system, potentially enhancing π-stacking interactions and altering redox properties relevant to biological activity [5]. Comparative SAR studies demonstrate that the acetic acid substituent at C3 significantly enhances anti-inflammatory and anticancer activities relative to simpler alkyl chains, positioning 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid as a versatile intermediate for developing optimized therapeutic agents [5] [7] [8].
Table 1: Structural Characteristics of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic Acid
Property | Description |
---|---|
Chemical Name | 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid |
CAS Number | 365213-68-9 |
Molecular Formula | C₁₅H₁₂N₂O₂ |
Molecular Weight | 252.268 g/mol |
Exact Mass | 252.090 g/mol |
Topological Polar Surface Area | 54.6 Ų |
logP (Calculated) | 2.628 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Aromatic Heterocyclic Core | Imidazo[1,2-a]pyridine with C2-phenyl and C3-carboxymethyl substitutions |
Table 2: Documented Biological Activities of Derivatives Containing the 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic Acid Motif
Biological Activity | Derivative Structure | Key Findings | Reference |
---|---|---|---|
Anti-inflammatory Agents | Methylsulfonyl-containing derivatives with pyrazole core | COX-2 inhibition (IC₅₀ = 0.07-0.14 µM), reduced ulcerogenic liability | [7] |
Anticancer Agents | Chalcone-Schiff base conjugates | Anti-lung cancer activity (GI₅₀: 22.3 µM against A-549 cell line) | [5] |
Antimicrobial Agents | Retrochalcone derivatives | Anticandidosic activity (MIC: 41.98-300 μmol/L against resistant C. albicans) | [9] |
SARS-CoV-2 Entry Inhibition | Imidazopyrimidine Schiff base analogs | Binding affinity to ACE2 (-9.1 kcal/mol) and spike protein (-7.3 kcal/mol) | [2] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7